3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one
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Overview
Description
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one (3,4-DHN) is a natural product found in various plants, including the bark of the magnolia tree. It is a phenolic compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 3,4-DHN has been studied extensively in recent years, and has been shown to have a number of potential applications in medicine, agriculture, and industry.
Scientific Research Applications
Autoxidation of related compounds, such as 3,4-Dihydro-1-methylnaphthalen-2(1H)-one, has been studied, revealing distinct crystalline products and proposing a new synthesis method (Nasipuri, Das, & Dalal, 1978).
One pot multicomponent synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, derived from related compounds, has shown promising antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2014).
Stereoselective synthesis of cis- and trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one has been achieved, which could have implications in various synthetic applications (Couché, Fkyerat, & Tabacchi, 2009).
Aluminum(III) induced green luminescence detection studies have utilized compounds like (4E)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, demonstrating potential in biological sample testing (Lohar et al., 2014).
Research on the chemistry of 2,3-dihydroxynaphthalene and related analogues has found applications in polymer, physical, and medicinal chemistry, highlighting the versatile nature of these compounds (Monier et al., 2018).
Enolate ion as a synthon in biocatalytic synthesis studies have explored the production of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones, suggesting environmentally friendly synthetic processes (Petronijević et al., 2017).
3,4-Dihydro-1,3-2H-Benzoxazines have been used for applications beyond monomers for polybenzoxazines, like luminescent materials and ligands for cations (Wattanathana et al., 2017).
Mechanism of Action
Biochemical Pathways
The enzyme NahB (cis-dihydrodiol naphthalene dehydrogenase) , which is involved in the conversion of naphthalene to salicylate, binds to various substrates such as 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one . This enzyme is part of the metabolic pathway in the bacterial strain Pseudomonas sp. MC1
properties
IUPAC Name |
3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9-10,12-13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCQQUBFJURTDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2C1=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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